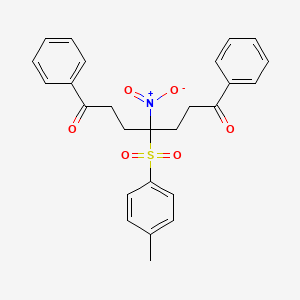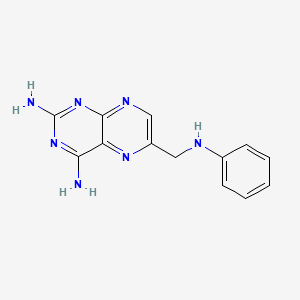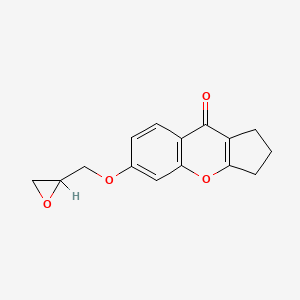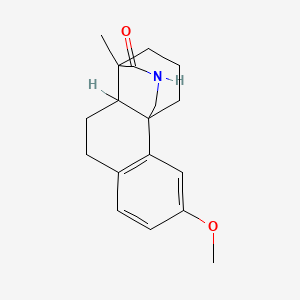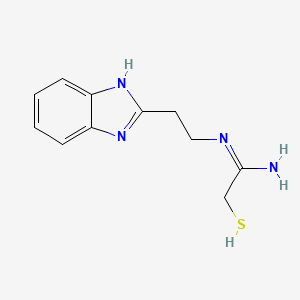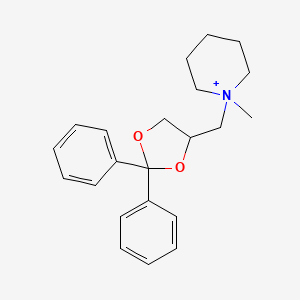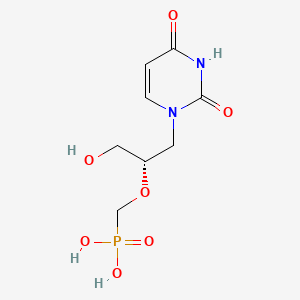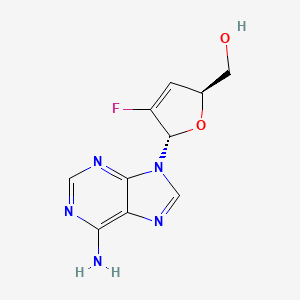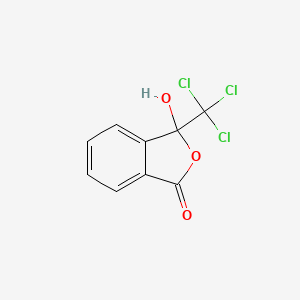
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine is an organic compound characterized by the presence of multiple sulfur atoms and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanethiol and 1,4-dibromobutane.
Formation of Disulfide Bonds: The initial step involves the formation of disulfide bonds. This can be achieved by reacting 2-aminoethanethiol with an oxidizing agent like hydrogen peroxide or iodine.
Alkylation: The next step is the alkylation of the disulfide intermediate with 1,4-dibromobutane under basic conditions, typically using sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
科学的研究の応用
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing multiple sulfur atoms.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of disulfide bonds.
作用機序
The mechanism by which 2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine exerts its effects involves the interaction of its disulfide bonds with biological molecules. The compound can undergo redox reactions, influencing the redox state of cells and affecting various biochemical pathways. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
類似化合物との比較
Similar Compounds
Cystamine: A simpler disulfide-containing compound with similar redox properties.
Dithiothreitol (DTT): A reducing agent commonly used in biochemical research.
Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent with applications in protein chemistry.
Uniqueness
2-((4-((2-Aminoethyl)dithio)butyl)dithio)ethanamine is unique due to its specific structure, which includes both an amino group and multiple disulfide bonds. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry. Its ability to undergo both oxidation and reduction reactions, as well as its potential for nucleophilic substitution, sets it apart from simpler disulfide-containing compounds.
特性
CAS番号 |
92443-09-9 |
|---|---|
分子式 |
C8H20N2S4 |
分子量 |
272.5 g/mol |
IUPAC名 |
2-[4-(2-aminoethyldisulfanyl)butyldisulfanyl]ethanamine |
InChI |
InChI=1S/C8H20N2S4/c9-3-7-13-11-5-1-2-6-12-14-8-4-10/h1-10H2 |
InChIキー |
IBKWJJMNSWLXST-UHFFFAOYSA-N |
正規SMILES |
C(CCSSCCN)CSSCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



